Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (MADPP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. MADPP has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry Antiulcer Agent Development: This compound has been studied for its potential antiulcer effects. Research indicates that it can increase gastric mucosal blood flow, which may contribute to its therapeutic effects in treating various types of gastric and duodenal ulcers .
Organic Synthesis Intermediate for Complex Molecules: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate serves as an intermediate in the synthesis of complex organic molecules. It has been utilized in the development of novel synthetic routes for pharmaceuticals and other organic compounds .
Proteomics Protein Interaction Studies: The compound is available for purchase as a reagent for proteomics research, suggesting its use in studying protein interactions and functions within biological systems .
Catalysis Enhancing Reaction Efficiency: In catalysis research, derivatives of this compound may be used to improve the efficiency of chemical reactions, such as the Michael addition of N-heterocycles to chalcones .
properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHEFCLHFWWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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